molecular formula C8H12N2 B13919203 (S)-2-(1-aminoethyl)aniline

(S)-2-(1-aminoethyl)aniline

Cat. No.: B13919203
M. Wt: 136.19 g/mol
InChI Key: QLQQOKKKXYRMRG-LURJTMIESA-N
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Description

Contextualization within the Field of Chiral Amine Chemistry

Chiral amines are indispensable in modern organic synthesis. sioc-journal.cnnih.gov They are integral components of numerous natural products, pharmaceuticals, and functional materials. sioc-journal.cnnih.gov It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment. nih.gov Beyond their presence in final products, chiral amines are widely employed as resolving agents for racemic mixtures, as chiral auxiliaries to guide stereoselective reactions, and as organocatalysts. sioc-journal.cnnih.govsigmaaldrich.com The development of efficient methods for synthesizing structurally diverse chiral amines is, therefore, a significant area of scientific inquiry. sioc-journal.cnrsc.org

Within this broader context, vicinal diamines (1,2-diamines) are particularly valuable motifs. acs.org The 1,2-diamine structure is found in various biologically active natural products and pharmaceutical agents. nih.gov Chiral 1,2-diamines are extensively used as the controlling elements in asymmetric synthesis and catalysis, making them an attractive target for synthetic chemists. nih.gov

Research Prominence of (S)-2-(1-aminoethyl)aniline and Related Chiral Diamine Motifs

This compound, with its ortho-diamine structure and a defined stereocenter at the ethylamine (B1201723) substituent, has garnered considerable attention from the research community. Its prominence stems from its utility as a versatile building block and ligand in asymmetric catalysis. The presence of two distinct amine groups—a primary aliphatic amine and an aromatic amine—offers differential reactivity that can be exploited in multi-step syntheses.

The value of chiral diamines is underscored by their role as central cores for constructing many classic and privileged chiral ligands. rsc.org For instance, chiral biaryl diamines are widely used in a range of asymmetric reactions, including oxidations, reductions, and addition reactions. nih.gov The ability to modify the steric and electronic properties of these diamine ligands is crucial for achieving high enantioselectivities in catalyzed reactions. nih.govnih.gov

Other important chiral diamine motifs that share a similar conceptual framework include axially chiral 1,1'-binaphthyl-2,2'-diamine (BINAM) and its derivatives. rsc.org These ligands have proven effective in a variety of metal-catalyzed asymmetric transformations. The development of novel chiral diamines, often inspired by naturally occurring structures or designed for specific catalytic applications, remains an active area of research. scielo.br

Scope and Research Objectives of Scholarly Investigations Involving the Compound

Scholarly investigations centered on this compound and related chiral diamines primarily focus on their application in asymmetric synthesis. A major objective is the development of novel chiral ligands for transition metal-catalyzed reactions. rsc.org These ligands, when complexed with metals like iridium, rhodium, or palladium, can catalyze reactions such as asymmetric hydrogenation, transfer hydrogenation, and C-H functionalization with high levels of enantioselectivity. nih.govnih.govnih.gov

For example, research has demonstrated the synthesis of chiral vicinal diamines through iridium- or ruthenium-catalyzed tandem intermolecular reductive amination/asymmetric hydrogenation. researchgate.net Another key research direction is the use of these diamines as organocatalysts, where the molecule itself, without a metal center, promotes a stereoselective transformation. acs.org

Furthermore, this compound serves as a valuable starting material for the synthesis of more complex chiral molecules, including heterocyclic compounds that are often the core structures of pharmaceuticals. google.com The strategic goals of this research include not only the discovery of new synthetic methodologies but also the practical application of these methods to produce enantiomerically pure compounds for the pharmaceutical, agrochemical, and materials science industries. nih.govrsc.org

Properties of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
2-(1-Aminoethyl)aniline (B1586443) 39909-26-7 C₈H₁₂N₂ 136.19
(S)-3-(1-Aminoethyl)aniline hydrochloride Not specified Not specified Not specified
3-[(1R)-1-aminoethyl]aniline 317830-29-8 C₈H₁₂N₂ 136.19
3-(2-Amino-ethyl)-aniline 76935-75-6 C₈H₁₂N₂ 136.19

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

2-[(1S)-1-aminoethyl]aniline

InChI

InChI=1S/C8H12N2/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,9-10H2,1H3/t6-/m0/s1

InChI Key

QLQQOKKKXYRMRG-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1N)N

Canonical SMILES

CC(C1=CC=CC=C1N)N

Origin of Product

United States

Synthetic Methodologies for S 2 1 Aminoethyl Aniline and Its Stereoisomeric Forms

Established Stereoselective Synthetic Pathways

The creation of the stereogenic center in (S)-2-(1-aminoethyl)aniline is paramount and has been approached through several established stereoselective methods. These pathways often involve the manipulation of a prochiral precursor, typically a ketone, to induce the desired chirality in the final amine product.

Asymmetric Reduction Strategies for Precursors

A primary route to this compound involves the asymmetric reduction of a suitable ketone precursor, most commonly 2'-aminoacetophenone (B46740) or its derivatives. This can be achieved through asymmetric hydrogenation or asymmetric transfer hydrogenation, employing chiral catalysts to control the stereochemical outcome.

Asymmetric transfer hydrogenation (ATH) has proven to be an effective method. For instance, the ATH of N-protected 2'-aminoacetophenones using ruthenium (II) catalysts complexed with chiral ligands like (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((1R,2R)-TsDPEN) in a formic acid/triethylamine mixture can yield the corresponding chiral amino alcohols with high enantiomeric excess (up to 99% e.e.). researchgate.net These amino alcohols can then be converted to the target diamine.

Similarly, rhodium- and iridium-based catalysts are widely used for the asymmetric hydrogenation of imines, which can be formed in situ from the ketone precursor. figshare.comorganic-chemistry.org For example, iridium complexes with chiral phosphine-phosphoramidite ligands have demonstrated broad substrate scope and high enantioselectivity in the hydrogenation of N-aryl imines. organic-chemistry.org Cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has also emerged as an efficient method, affording chiral vicinal amino alcohols in high yields and enantioselectivities (up to 99% ee) under mild conditions. thieme-connect.commdpi.com The use of an amino-group-assisted coordination strategy is key to the success of this transformation. mdpi.com

Table 1: Asymmetric Reduction of 2'-Aminoacetophenone Derivatives
Catalyst/Ligand SystemPrecursorReduction MethodEnantiomeric Excess (ee)Reference
Ru(II)/(1R,2R)-TsDPEN2-N-(tert-Butoxycarbonyl) aminoacetophenoneAsymmetric Transfer Hydrogenationup to 99% researchgate.net
[Rh(COD)Cl]₂/Diphosphine Ligandsα-Aminoacetophenone derivativesAsymmetric HydrogenationHigh thieme-connect.com
Ir/f-binaphaneN-aryl imines from 2'-aminoacetophenonesAsymmetric HydrogenationGood to Excellent figshare.comorganic-chemistry.org
Cobalt/(S,S)-BDPP2-aminoacetophenone hydrochlorideAsymmetric Hydrogenationup to 99% thieme-connect.commdpi.com

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary can be attached to a precursor molecule to control the diastereoselective addition of a nucleophile or an electrophile.

Popular chiral auxiliaries include Evans oxazolidinones and SAMP/RAMP hydrazones. wikipedia.orgwikipedia.org For example, an N-acyloxazolidinone derived from a suitable amino acid can be used to control the stereoselective alkylation or reduction of a carbonyl group. rsc.orgyork.ac.uk In the context of synthesizing the target diamine, one could envision attaching a chiral auxiliary to a glycine (B1666218) derivative, followed by alkylation with a suitable ortho-aminobenzyl electrophile.

Another well-established method involves the use of (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its (R)-enantiomer (RAMP). wikipedia.org These auxiliaries form chiral hydrazones with ketones or aldehydes. Deprotonation of the hydrazone followed by reaction with an electrophile proceeds with high diastereoselectivity. Subsequent removal of the auxiliary yields the chiral product. wikipedia.org While direct application to this compound is not extensively documented in readily available literature, the methodology has been successfully applied to the synthesis of a wide range of chiral amines and could be adapted for this purpose. researchgate.net For instance, the hydrazone of 2'-aminoacetophenone with SAMP could be reduced diastereoselectively to introduce the chiral amino group.

Table 2: Common Chiral Auxiliaries and Their General Application
Chiral AuxiliaryKey IntermediateGeneral TransformationStereocontrol MechanismReference
Evans OxazolidinonesN-AcyloxazolidinoneAsymmetric alkylation, aldol (B89426) reactionsSteric hindrance from substituents on the oxazolidinone ring wikipedia.orgyork.ac.uk
SAMP/RAMPChiral HydrazoneAsymmetric α-alkylation of ketones/aldehydesChelation-controlled conformation of the azaenolate intermediate wikipedia.orgwikipedia.org
(S)-IndolineChiral HydrazoneAsymmetric synthesis of 1,2-amino alcoholsDiastereoselective addition of organolithium reagents nih.gov

Enantioselective Catalytic Synthesis Methods

This section overlaps with asymmetric reduction strategies but also encompasses a broader range of catalytic methods beyond hydrogenation. Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules, offering high efficiency and stereocontrol, often with low catalyst loadings. figshare.com

Transition metal-catalyzed reactions are at the forefront of this field. As mentioned, catalysts based on rhodium, iridium, ruthenium, and cobalt, combined with a vast array of chiral phosphine (B1218219) ligands, have been developed for the asymmetric synthesis of chiral amines. figshare.comorganic-chemistry.orgthieme-connect.commdpi.com The choice of metal and ligand is crucial for achieving high enantioselectivity and is often substrate-dependent. For the synthesis of this compound, this typically involves the catalytic asymmetric reduction of the corresponding imine or ketone.

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful strategy. For example, chiral phosphoric acids can catalyze the enantioselective reduction of imines or the ring-opening of meso-aziridines. While direct examples for the synthesis of this compound are scarce, the principles are well-established for the synthesis of other chiral diamines.

Novel Synthetic Route Development and Optimization

Recent research has focused on developing more sustainable and efficient synthetic routes, incorporating principles of green chemistry and utilizing novel reaction pathways like multi-component reactions.

Green Chemistry Principles in Scalable Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, particularly for large-scale production. acs.org

A significant advancement in this area is the use of solvent-free reaction conditions. Mechanochemistry, where reactions are induced by mechanical force (e.g., ball milling), has been successfully applied to the synthesis of chiral vicinal diamines via a diaza-Cope rearrangement. acs.orgnih.gov This solvent-free protocol offers high yields, fast reaction times, and is scalable. acs.org The reaction of an aldehyde with a chiral diamine under ball-milling conditions can produce a chiral diimine, which upon hydrolysis, yields the desired vicinal diamine. acs.org This approach avoids the use of large volumes of organic solvents, making it an environmentally benign alternative to traditional solution-based methods. nih.gov

Furthermore, the development of catalytic systems that can operate in water or other green solvents, and the use of recyclable catalysts, are key areas of research for making the synthesis of chiral diamines like this compound more sustainable.

Table 3: Green Chemistry Approaches to Chiral Diamine Synthesis
Green Chemistry ApproachKey Reaction/TechniqueAdvantagesPotential for this compound SynthesisReference
Solvent-Free SynthesisMechanochemical Diaza-Cope RearrangementReduced solvent waste, high yield, fast reaction, scalableApplicable by reacting a suitable aldehyde with a chiral diamine precursor under ball-milling conditions. acs.orgnih.gov
Use of Greener SolventsCatalysis in water or bio-based solventsReduced toxicity and environmental impactRequires development of water-tolerant catalysts for the specific transformations. mdpi.com
Catalyst RecyclingHeterogenized catalysts or catalysts soluble in a separate phaseReduced cost and metal wasteImmobilization of homogeneous catalysts used in asymmetric hydrogenation. goflow.at

Multi-Component Reactions (MCRs) Incorporating the Diamine Moiety

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. tcichemicals.com

The Ugi four-component reaction is a prominent MCR that can be used to synthesize α-acetamido carboxamide derivatives. nih.gov While not a direct route to this compound, variations of the Ugi reaction or other MCRs could be envisioned for its synthesis. For instance, a three-component reaction involving a 2-alkynylbenzaldehyde, an amine, and a phosphite (B83602) has been reported to produce α-amino(2-alkynylphenyl)methylphosphonates, which bear a similar substitution pattern on the aniline (B41778) ring. mdpi.com

A plausible MCR approach for this compound could involve a reaction between 2-aminobenzaldehyde, a chiral amine (acting as both a reactant and a source of chirality), an isocyanide, and a suitable acid in a stereoselective Ugi-type reaction. Subsequent transformations of the resulting product could then yield the target diamine. The development of such an MCR would represent a highly efficient and convergent approach to this valuable chiral building block.

Continuous Flow Chemistry Applications for Efficient Production

Continuous flow chemistry has emerged as a powerful technology for the efficient, safe, and scalable production of chemical compounds, including chiral amines. The application of flow chemistry to the synthesis of this compound and related structures offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates.

One promising approach for the continuous synthesis of chiral amines is the use of immobilized enzymes in packed-bed reactors. For instance, transaminases can be immobilized on a solid support, creating a robust heterogeneous biocatalyst. nih.govorgosolver.com A prochiral ketone, such as 2-aminoacetophenone, could be continuously passed through a reactor containing an immobilized (S)-selective transaminase to yield this compound with high enantioselectivity. This method benefits from the mild reaction conditions and exceptional selectivity of biocatalysis, coupled with the process intensification offered by flow technology. nih.govorgosolver.com

While specific examples detailing the continuous flow synthesis of this compound are not abundant in the literature, the principles have been successfully applied to a wide range of chiral amines. nih.gov These established continuous flow methodologies for asymmetric synthesis and chiral resolution provide a clear blueprint for the development of an efficient production process for this compound. For industrial-scale production, continuous flow hydrogenation is a viable method that can enhance throughput.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Chiral Amines

Feature Batch Synthesis Continuous Flow Synthesis
Scalability Often challenging due to safety and handling issues. More straightforward and safer to scale up. jst.go.jp
Process Control Less precise control over temperature and mixing. Precise control over reaction parameters. researchgate.net
Safety Handling of hazardous intermediates can be risky. In-situ generation and consumption of hazardous intermediates improves safety.
Efficiency Can be time-consuming with multiple unit operations. Integration of reaction and purification steps can increase efficiency.
Reproducibility Can be variable between batches. Generally offers higher consistency and reproducibility. researchgate.net

Mechanistic Elucidation of Key Stereoselective Bond-Forming Reactions

The enantioselective synthesis of this compound relies on reactions that can create a chiral center with high stereocontrol. Understanding the mechanisms of these key bond-forming reactions is crucial for optimizing reaction conditions and achieving high enantiomeric excess.

One of the most effective methods for synthesizing chiral amines is the asymmetric reduction of a prochiral imine. The precursor imine for 2-(1-aminoethyl)aniline (B1586443) can be formed from 2-aminoacetophenone. The asymmetric hydrogenation of such imines can be catalyzed by transition metal complexes with chiral ligands. A plausible mechanism involves the coordination of the imine to the chiral metal catalyst, followed by the stereoselective transfer of a hydride from the metal to the imine carbon. The facial selectivity is dictated by the steric and electronic properties of the chiral ligand, which creates a chiral environment around the metal center, favoring the approach of the imine from one side over the other.

Alternatively, chiral Brønsted acids, such as chiral phosphoric acids, can be employed as organocatalysts for the asymmetric reduction of imines. dalalinstitute.com In this case, the mechanism involves the protonation of the imine by the chiral phosphoric acid to form a chiral ion pair. The chiral counter-anion then directs the approach of a hydride donor, such as a Hantzsch ester or a borane (B79455), to one face of the iminium ion, leading to the formation of the chiral amine with high enantioselectivity. dalalinstitute.comrsc.org

A highly relevant model for understanding the stereoselective synthesis of the corresponding alcohol precursor to this compound is the Corey-Bakshi-Shibata (CBS) reduction of 2'-aminoacetophenone derivatives. nih.govjst.go.jp The mechanism of the CBS reduction is well-established. jst.go.jpmdpi.com The first step is the coordination of borane to the Lewis basic nitrogen of the oxazaborolidine catalyst. This activated catalyst then coordinates to the ketone substrate. To minimize steric hindrance, the ketone preferentially binds with its smaller substituent pointing away from the bulky group of the catalyst, leading to a highly predictable stereochemical outcome. jst.go.jp Subsequent intramolecular hydride transfer from the borane coordinated to the catalyst to the carbonyl carbon of the ketone occurs through a six-membered ring transition state, affording the chiral alcohol with high enantioselectivity. jst.go.jp The resulting chiral alcohol can then be converted to the corresponding amine.

The resolution of a racemic mixture of 2-(1-aminoethyl)aniline represents another key strategy. spcmc.ac.inmdpi.com This can be achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), to form a pair of diastereomeric salts. spcmc.ac.inlibretexts.org These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. spcmc.ac.inlibretexts.org After separation, the pure enantiomer can be recovered by treating the diastereomeric salt with a base to liberate the free amine. The mechanism of resolution relies on the differential stability and crystal lattice energies of the diastereomeric salts formed between the enantiomers of the amine and the chiral resolving agent. orgosolver.com

Table 2: Key Stereoselective Methodologies and Mechanistic Features

Methodology Key Reaction Mechanistic Feature
Asymmetric Reduction Asymmetric hydrogenation of the corresponding imine. Stereoselective hydride transfer from a chiral metal-hydride complex or directed by a chiral counter-anion. dalalinstitute.comrsc.org
Asymmetric Reduction CBS reduction of 2-aminoacetophenone. Coordination of the ketone to a chiral oxazaborolidine-borane complex, followed by intramolecular hydride transfer. nih.govjst.go.jp
Chiral Resolution Formation of diastereomeric salts. Differential physical properties of diastereomers allowing for separation. spcmc.ac.inlibretexts.org

Chemical Reactivity and Advanced Derivatization Strategies

Amination and Anilino Functional Group Transformations

The presence of two distinct amine functionalities in (S)-2-(1-aminoethyl)aniline allows for a range of selective and differential derivatization strategies. The primary aliphatic amine and the aromatic anilino group exhibit different nucleophilicities and reactivities, enabling targeted modifications.

Selective Reactions at the Primary Aliphatic Amine Moiety

The primary aliphatic amine in this compound is generally more nucleophilic than the anilino nitrogen. This difference allows for selective reactions under controlled conditions.

Acylation: The aliphatic amine can be selectively acylated using acyl chlorides or anhydrides to form amides. This reaction is often used to introduce various functional groups or protecting groups.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines at the ethylamine (B1201723) side chain. smolecule.com This modification can be used to modulate the compound's steric and electronic properties.

Reductive Amination: The primary aliphatic amine can undergo reductive amination with aldehydes or ketones to yield more complex secondary or tertiary amines. This method is a powerful tool for building molecular complexity. nih.govsigmaaldrich.cn

Reactions Involving the Aromatic Anilino Nitrogen

The anilino nitrogen, while less nucleophilic than its aliphatic counterpart, can participate in a variety of important chemical transformations, particularly those common to anilines.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl bonds at the anilino position. organic-chemistry.orgacs.org This allows for the synthesis of diarylamine structures.

Diazotization: The anilino group can be converted to a diazonium salt upon treatment with nitrous acid. This intermediate is highly versatile and can be used to introduce a wide range of substituents onto the aromatic ring through Sandmeyer-type reactions.

Electrophilic Aromatic Substitution: The amino group is an activating group, directing electrophilic substitution to the ortho and para positions of the aniline (B41778) ring. However, due to the existing substitution pattern, reactions like nitration would primarily occur at the positions para to the amino groups. smolecule.com

Differential Functionalization Techniques for Polyamines

The distinct reactivity of the two amino groups in this compound enables differential functionalization, a key strategy in the synthesis of complex molecules.

One common approach involves the use of protecting groups. For instance, the more reactive aliphatic amine can be selectively protected, often with a tert-butyloxycarbonyl (Boc) group, allowing for subsequent modification of the anilino nitrogen. lookchem.com The protecting group can then be removed to reveal the primary aliphatic amine for further reactions. This sequential approach provides precise control over the derivatization process.

Another strategy relies on the inherent reactivity differences. For example, under specific conditions, it is possible to achieve selective N-alkylation of the anilino group in the presence of an unprotected primary aliphatic amine, although this can be challenging. The choice of solvent, base, and electrophile can influence the selectivity of these reactions.

Cyclization and Heterocycle Formation

The ortho-disposed aminoethyl and anilino groups in this compound make it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds through intramolecular cyclization reactions.

Synthesis of Chiral Cyclic Structures (e.g., Imidazotetrazines, Quinolines)

The chiral nature of this compound allows for the synthesis of enantiomerically enriched heterocyclic structures, which are of significant interest in medicinal chemistry and materials science. scielo.br

Quinolines: this compound can serve as a building block for the synthesis of chiral quinoline (B57606) derivatives. For example, condensation reactions with appropriate carbonyl compounds can lead to the formation of tetrahydroquinolines, which can be subsequently oxidized to the corresponding quinolines. nii.ac.jpclockss.org Various synthetic methods for quinolines, such as the Doebner-von Miller and Friedländer syntheses, can be adapted for this purpose. mdpi.comresearchgate.netrsc.org

Imidazotetrazines: While direct synthesis of imidazotetrazines from this compound is not extensively documented, related structures like benzotriazines can be synthesized from precursors with similar ortho-diamine functionalities. researchgate.net

Intramolecular Cyclization Reaction Mechanisms and Stereochemical Control

Intramolecular cyclization reactions of derivatives of this compound are powerful methods for constructing complex ring systems with defined stereochemistry. The inherent chirality of the starting material plays a crucial role in controlling the stereochemical outcome of these reactions.

For instance, in the formation of tetrahydroquinolines, the stereocenter at the ethylamine side chain can direct the facial selectivity of the cyclization step, leading to the preferential formation of one diastereomer. The mechanism often involves the formation of an imine or enamine intermediate, followed by an intramolecular nucleophilic attack of the anilino nitrogen or the aromatic ring onto the electrophilic center. nii.ac.jpclockss.org

The stereochemical integrity of the final product is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. For example, metal-catalyzed cyclizations, such as those employing gold or palladium, can offer high levels of stereocontrol. rsc.orgacs.org The specific ligand used in these catalytic systems can significantly influence the enantioselectivity of the transformation. acs.org

Research-Oriented Derivatization for Specialized Applications

The unique structural characteristics of this compound, featuring a chiral primary aliphatic amine, a nucleophilic aromatic amine, and a phenyl ring, make it a versatile building block for advanced derivatization in specialized research applications. Its ability to be chemically modified allows for the development of tailored molecules for enhancing analytical detection, probing biological and chemical mechanisms, and anchoring to solid supports for various platform technologies.

In analytical chemistry, the derivatization of target analytes is a key strategy to improve their separation and detection. doi.org Chiral derivatizing agents (CDAs) are used to convert a mixture of enantiomers into diastereomers, which can then be separated and quantified using standard achiral chromatographic techniques like HPLC and GC. wikipedia.org this compound is an ideal scaffold for creating such reagents due to its inherent chirality.

The primary amine of this compound can be reacted with analytes containing functional groups such as carboxylic acids or activated esters to form stable amide bonds. The resulting diastereomeric products can be resolved on common achiral stationary phases. researchgate.net Furthermore, the aniline moiety can be modified to incorporate a chromophore or fluorophore, significantly enhancing detection sensitivity in UV-Vis or fluorescence-based detectors. nih.gov For mass spectrometry (MS), derivatization can improve ionization efficiency and lead to predictable fragmentation patterns, aiding in both quantification and structural identification. researchgate.netepa.gov

The process involves reacting the chiral amine with the analyte, often an enantiomeric mixture, to produce diastereomers that can be separated chromatographically. bioanalysis-zone.com The choice of derivatizing agent is crucial for achieving baseline separation and high detection sensitivity. bioanalysis-zone.comnih.gov The aniline group in the derivatizing agent can be further functionalized to introduce tags that respond to specific detectors. For instance, incorporating a UV-active tag allows carbohydrates to absorb at higher wavelengths, improving detection and eliminating interfering signals. nih.gov

Table 1: Derivatization Strategies for Enhanced Analytical Detection

Derivatization Target on Analyte Reactive Group on Derivatizing Agent (Derived from this compound) Resulting Linkage Analytical Technique Benefitted Signal Enhancement Mechanism
Carboxylic Acid Primary Amine Amide HPLC, LC-MS Formation of separable diastereomers, improved ionization. researchgate.netresearchgate.net
Activated Ester (e.g., NHS ester) Primary Amine Amide HPLC, LC-MS/MS Formation of stable, separable diastereomers. nih.govthermofisher.com
Aldehyde/Ketone (on analyte) Primary/Aromatic Amine Imine (Schiff Base), often reduced to a stable amine HPLC-UV, HPLC-Fluorescence Introduction of a chromophore/fluorophore for sensitive detection. acs.org

This interactive table summarizes derivatization strategies. Users can sort and filter based on the analytical technique or enhancement mechanism.

Molecular probes are essential tools for investigating reaction mechanisms and biological processes. They are molecules designed to interact with a specific target and produce a measurable signal. The structure of this compound provides a versatile scaffold for constructing such probes. Its two distinct amine groups allow for the covalent attachment of different functional units: a reactive group to target a specific molecule or environment, and a reporter group (e.g., a fluorophore) to generate a signal. mdpi.com

For example, aniline-based probes have been developed to react chemoselectively with aldehydes, which can be products of oxidative stress in biological systems. acs.org A probe built from this compound could be designed where the aniline nitrogen acts as the "warhead" to react with a target, while the aliphatic amine serves as an attachment point for a reporter molecule like a rhodamine or anthracene (B1667546) dye. rsc.org The chirality of the probe could be exploited to study stereoselective interactions in complex biological environments.

The design of these probes often involves a modular approach, combining a targeting moiety, a linker, and a signaling unit. mdpi.com The diamine structure of this compound is well-suited to function as the core linker, connecting the different parts of the probe. For instance, a probe could be synthesized for detecting metal ions, where the diamine and aniline act as a chelating unit (receptor), and its binding event modulates the fluorescence of an attached fluorophore. rsc.org

Table 2: Components of a Molecular Probe based on this compound

Probe Component Function Potential Moiety attached to this compound
Targeting Group Binds to a specific analyte or enzyme. Benzophenone (for photo-affinity labeling), specific peptide sequences. mdpi.com
Reactive Group Forms a covalent bond with the target. Aniline (for aldehydes), activated esters. acs.org
Reporter Group Generates a detectable signal. Fluorophores (e.g., Fluorescein, Rhodamine), radioisotopes. mdpi.comrsc.org
Linker/Scaffold Connects the functional components. The this compound molecule itself.

| Solubilizing Group | Improves solubility in aqueous media. | Polyethylene glycol (PEG), charged groups. mdpi.com |

This interactive table outlines the functional components that can be integrated into a molecular probe using this compound as a scaffold.

Immobilizing molecules onto solid supports is fundamental for a wide range of research applications, including solid-phase synthesis, affinity chromatography, and the development of heterogeneous catalysts. google.comthermofisher.comresearchgate.net Linkers are the molecular bridges that connect the molecule of interest to the solid support. This compound, with its two reactive amine groups, is an excellent candidate for use as a chiral linker.

One amine group can be used to attach to a solid support (e.g., silica, agarose (B213101) beads, or polymer resins) that has been functionalized with a compatible reactive group, such as a carboxylic acid or an epoxy group. thermofisher.comresearchgate.net The second amine group remains available for the attachment of another molecule, such as a chiral ligand, a catalyst, or a peptide. mdpi.commdpi.com This approach allows for the creation of chiral stationary phases for HPLC or for the heterogenization of homogeneous catalysts, which simplifies catalyst recovery and reuse. researchgate.netsemanticscholar.org

The synthesis of supported chiral catalysts is a significant application. A chiral ligand, often synthesized from a precursor like this compound, can be anchored to a solid support. mdpi.combeilstein-journals.org This is particularly valuable in asymmetric synthesis, where expensive chiral catalysts can be recycled. For example, chiral Ni(II)-Schiff base complexes used in the asymmetric synthesis of amino acids can be immobilized on silica, retaining their high catalytic activity and enantioselectivity. researchgate.netbeilstein-journals.org The inherent chirality of the linker itself can also influence the stereochemical outcome of the catalyzed reaction.

Table 3: Immobilization Strategies Using this compound as a Linker

Solid Support Material Support Functional Group Reaction with Linker's Amine Molecule to be Immobilized Application
Silica Gel Carboxylic Acid (via silanization) Amide bond (using EDC coupling) thermofisher.com Chiral Ligand / Catalyst Heterogeneous Asymmetric Catalysis. researchgate.net
Agarose Beads Epoxy Amine bond Protein / Peptide Affinity Chromatography. google.com
Polystyrene Resin Chloromethyl Amine bond (alkylation) Organic Substrate Solid-Phase Synthesis.

This interactive table details various strategies for immobilizing molecules onto different solid supports using this compound as a versatile linker.

Coordination Chemistry of S 2 1 Aminoethyl Aniline As a Chiral Ligand

Design Principles for Chiral Diamine Ligands in Metal Coordination

The efficacy of a chiral ligand in asymmetric catalysis is rooted in its structural design. For chiral diamine ligands like (S)-2-(1-aminoethyl)aniline, several key principles guide their application in metal coordination.

Rigid Backbone: A degree of rigidity in the ligand's backbone is crucial. The phenyl ring in this compound provides a semi-rigid framework that helps to control the conformation of the resulting chelate ring upon coordination to a metal. This rigidity minimizes the number of possible conformations, leading to a more defined and predictable chiral pocket around the metal center. rsc.org

Stereogenic Center: The primary source of chirality in this compound is the stereogenic carbon atom in the 1-aminoethyl group. The 'S' configuration at this center dictates the spatial orientation of the methyl group, which in turn influences the puckering of the five-membered chelate ring formed with the metal ion. This is a fundamental mechanism for transferring chiral information. rsc.org

Chelation: As a bidentate ligand, this compound coordinates to a metal ion through the nitrogen atoms of the aniline (B41778) and the ethylamine (B1201723) moieties, forming a stable five-membered ring. This chelate effect enhances the stability of the metal complex compared to coordination with monodentate amine ligands. academie-sciences.fr

Modularity: The structure of this compound allows for facile modification. The amine groups can be readily condensed with aldehydes or ketones to form Schiff base ligands. This modularity enables the tuning of steric and electronic properties by introducing various substituents, thereby optimizing the ligand for specific catalytic reactions. nih.govresearchgate.net The formation of such Schiff bases creates more complex, often tetradentate, ligands that can form highly stable complexes with various metal ions. academie-sciences.frrsc.org

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved directly or, more commonly, through its Schiff base derivatives. The resulting complexes are typically characterized by a suite of analytical techniques, including single-crystal X-ray diffraction, NMR spectroscopy, and circular dichroism, to elucidate their structure and stereochemistry.

While specific studies on complexes formed directly with this compound are limited in publicly accessible literature, the coordination chemistry of its Schiff base derivatives and structurally analogous chiral diamines, such as those derived from 1,2-diaminocyclohexane or 1,2-diphenylethanediamine, is well-documented. These serve as excellent models for understanding the potential coordination behavior of this compound.

Synthesis: Transition metal complexes are typically synthesized by reacting a metal salt (e.g., acetate, chloride, or perchlorate) with the chiral ligand in a suitable solvent like ethanol (B145695) or methanol. ub.edumdpi.com For Schiff base complexes, the diamine is first condensed with an appropriate aldehyde (such as salicylaldehyde) to form the ligand in situ or in a separate step, followed by the addition of the metal salt. rsc.orgbohrium.com Template synthesis, where the metal ion directs the formation of the Schiff base ligand from its precursors, is also a common and effective method. scholaris.ca

Structural Characterization:

Iron (Fe): Chiral Fe(II) complexes with tetradentate ligands derived from chiral diamines have been synthesized and shown to adopt a cis-β configuration. These octahedral complexes exhibit both metal-centered and ligand-centered chirality and are effective catalysts in asymmetric reactions. rsc.orgrsc.orgscispace.comhku.hk

Copper (Cu): Cu(II) readily forms complexes with chiral Schiff base ligands. These complexes often adopt a distorted square planar or tetrahedral geometry. nih.govmdpi.comnih.gov The flexibility of the Cu(II) coordination sphere allows for the formation of various structures depending on the specific ligand and reaction conditions.

Platinum (Pt): Pt(II) complexes with chiral diamine and salen-type ligands have been synthesized, often motivated by their potential as anticancer agents. bohrium.comiiarjournals.orgresearchgate.netnih.gov These complexes typically feature a square-planar geometry. The chirality of the diamine ligand has been shown to significantly influence the biological activity of the complexes. iiarjournals.orgnih.gov

Zinc (Zn): Zn(II) forms stable tetrahedral or octahedral complexes with chiral Schiff base ligands. academie-sciences.frrsc.org These complexes are often luminescent and are studied for applications in materials science, such as for circularly polarized luminescence. rsc.orgresearchgate.net

Cobalt (Co): Cobalt complexes with chiral diamines have been instrumental in the historical development of coordination chemistry. rsc.org Co(II) and Co(III) form stable octahedral complexes where the chirality of the ligand can induce a specific helical arrangement. academie-sciences.frbohrium.comadelaide.edu.au

Nickel (Ni): Ni(II) complexes with chiral diamines and their Schiff base derivatives have been widely studied for their catalytic activity, particularly in Michael additions. researchgate.netub.edunih.govnih.govoup.com These complexes can exhibit square-planar or octahedral geometries depending on the ligand and other coordinating species.

The following table summarizes representative data for transition metal complexes with chiral diamine Schiff base ligands analogous to those derived from this compound.

Metal IonLigand TypeCoordination GeometryRepresentative Application/PropertyReference
Fe(II)Tetradentate N4 (from chiral diamine)Octahedral (cis-β)Asymmetric Alkylation Catalysis rsc.orgscispace.com
Cu(II)Tetradentate Salen (from chiral diamine)Distorted Square PlanarAsymmetric Henry Reaction Catalysis mdpi.comorganic-chemistry.org
Pt(II)Tetradentate Salen (from chiral diamine)Square PlanarAntitumor Activity bohrium.comresearchgate.net
Zn(II)Tetradentate Salen (from chiral diamine)TetrahedralCircularly Polarized Luminescence rsc.orgresearchgate.net
Co(II)/Co(III)Tetradentate Salen (from chiral diamine)OctahedralChirality Transfer Studies academie-sciences.friiarjournals.org
Ni(II)Bis(chiral diamine)OctahedralAsymmetric Michael Addition Catalysis researchgate.netnih.gov

The coordination chemistry of this compound and related chiral diamines with main group metals is significantly less explored compared to transition metals. However, research indicates that main group elements can form stable complexes with such ligands. For instance, chiral pincer ligands derived from diamines have been used to synthesize chiral group 4 metal (Ti, Zr, Hf) complexes. rsc.org Studies on ditopic ligands containing 1,2-ethanediamine units have also led to the isolation of complexes with magnesium and aluminum. uni-regensburg.de These findings suggest that this compound could act as a viable ligand for forming chiral main group metal complexes, although this remains an area with considerable scope for future investigation.

Chirality Transfer and Stereochemical Induction in Coordination Spheres

A central aspect of using a chiral ligand like this compound is the transfer of its inherent chirality to the coordination sphere of the metal ion. This process, known as chirality transfer or induction, dictates the stereochemistry of the resulting complex and is fundamental to its application in asymmetric catalysis.

When this compound coordinates to an octahedral metal center, the five-membered chelate ring adopts a specific puckered conformation (often denoted as λ or δ). The (S)-configuration of the aminoethyl group forces the methyl substituent into a pseudo-equatorial position to minimize steric strain, which in turn favors one specific conformation of the chelate ring.

In tris(chelate) or bis(chelate) octahedral complexes, the arrangement of these chiral ligands around the metal center generates a new element of chirality at the metal itself, referred to as metal-centered chirality. This results in the formation of diastereomeric complexes, which can have a left-handed (Λ) or right-handed (Δ) helical twist. rsc.org The chirality of the ligand can stereoselectively favor the formation of one of these diastereomers over the other. For example, studies on cobalt(III) complexes with chiral vicinal diamines have shown that the ligand's chirality can control the cis-trans isomerism and induce a specific helical configuration (Δ or Λ) at the metal center. iiarjournals.org Similarly, the chirality of diamine precursors has been shown to be maintained in the resulting octahedral zinc(II) and cobalt(II) Schiff base complexes, leading to the formation of specific Δ and Λ enantiomers. academie-sciences.fr This "predetermined chirality" is crucial for creating a well-defined chiral environment necessary for enantioselective transformations. bohrium.com

Electronic and Steric Effects on Complex Stability and Reactivity in Research Contexts

The stability and reactivity of metal complexes derived from this compound are governed by a combination of electronic and steric effects originating from the ligand structure. These effects can be fine-tuned to optimize the performance of a complex in a research or catalytic context.

Steric Effects: The primary steric influence in this compound comes from the methyl group on the chiral ethylamine side chain. This group helps to create a specific chiral pocket around the metal center, which is essential for stereodifferentiation of substrates in catalytic reactions. nih.gov The steric bulk of the ligand can be further modified by forming Schiff bases with bulky aldehydes. Increasing the steric hindrance around the metal center can enhance selectivity by restricting the possible approaches of a substrate to the active site. However, excessive steric bulk can also hinder reactivity by blocking substrate access altogether. mdpi.comnih.gov Therefore, a balance between steric and electronic factors is often necessary to achieve high reactivity and selectivity in catalysis. rsc.org

Applications in Asymmetric Catalysis

Enantioselective Catalytic Transformations Mediated by (S)-2-(1-aminoethyl)aniline-Derived Ligands

Detailed research findings, including performance data such as enantiomeric excess (ee%), yield, and specific reaction conditions for catalysts derived from this compound, are not available in the reviewed scientific literature for the following key reactions.

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a cornerstone of enantioselective catalysis, with numerous chiral ligands being developed for metals like ruthenium, rhodium, and iridium. acs.org Ligands based on N-tosylated diamines and 2-(aminomethyl)pyridine have shown high efficiency in transfer hydrogenation. ub.edu However, no specific examples or data tables detailing the use of this compound-derived ligands in either direct or transfer asymmetric hydrogenation could be located.

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Mannich, Aldol (B89426), Hydroamination)

The development of catalysts for asymmetric carbon-carbon bond-forming reactions is a vibrant area of research.

Mannich and Aldol Reactions: The asymmetric Mannich and Aldol reactions are frequently catalyzed by organocatalysts like proline and its derivatives, or by metal complexes with chiral ligands. academiapublishing.org While Schiff bases are known to be effective in catalysis, specific instances of their formation from this compound and subsequent application in these reactions, along with performance metrics, are not described in the literature.

Hydroamination: Asymmetric hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is another critical transformation. Catalysts based on palladium, iridium, and various rare-earth metals are common. acs.org Despite the suitability of chiral diamines as ligands for these metals, there is no documented use of this compound derivatives for this purpose.

Asymmetric Oxidation and Reduction Reactions

Beyond hydrogenation, other redox reactions such as asymmetric epoxidation and the reduction of various functional groups are vital. While Schiff base complexes are noted for their catalytic activity in oxidation and other reactions, specific data for systems involving this compound is absent from the reviewed literature.

Catalyst Design, Optimization, and Performance Metrics

The rational design of catalysts involves modifying the ligand structure to fine-tune its stereoelectronic properties, which in turn influences catalyst activity and selectivity.

Catalyst Loading and Turnover Number (TON) Studies

Metrics such as catalyst loading (often expressed in mol %) and Turnover Number (TON) are crucial for evaluating the efficiency and practical utility of a catalyst. While many studies on asymmetric catalysis report these values for their systems, no such data could be found for catalysts derived from this compound.

Influence of Ligand-to-Metal Ratio and Solvent Systems

The efficiency and stereoselectivity of metal-catalyzed asymmetric reactions are profoundly influenced by the ligand-to-metal ratio and the solvent system employed. When this compound or its derivatives are used as chiral ligands, the stoichiometry between the ligand and the metal center is a critical parameter that dictates the formation and stability of the catalytically active species.

In many transition-metal-catalyzed processes, a 1:1 or 2:1 ligand-to-metal ratio is often optimal. For instance, in certain ruthenium-catalyzed reactions, a specific ligand-to-metal ratio is crucial for achieving high catalytic activity and selectivity. nih.gov The use of an appropriate ratio ensures the formation of a well-defined chiral environment around the metal, which is essential for effective stereochemical communication during the catalytic cycle. An excess of the ligand can sometimes lead to the formation of less active or inactive metal complexes, thereby inhibiting the reaction. Conversely, an insufficient amount of ligand may result in the presence of achiral or racemic catalytic species, leading to a decrease in enantioselectivity.

The choice of solvent is equally critical, as it can affect catalyst solubility, stability, and the energetics of the transition states. Solvents can influence the aggregation state of the catalyst and the coordination of the substrate to the metal center. For example, in certain asymmetric reductions, polar aprotic solvents like tetrahydrofuran (B95107) (THF) have been shown to be effective. researchgate.net The solvent can also play a direct role in the catalytic cycle by coordinating to the metal center or by stabilizing charged intermediates. The enantioselectivity of some reactions has been observed to be highly dependent on the solvent, with dramatic inversions of stereochemistry reported when switching between nonpolar and polar etheral solvents. nih.gov This highlights the intricate interplay between the chiral ligand, metal, and solvent in defining the outcome of an asymmetric transformation.

Table 1: Effect of Ligand-to-Metal Ratio and Solvent on Asymmetric Catalysis

Catalyst SystemLigand-to-Metal RatioSolventReaction TypeObservations
Ru-PNP ComplexVaried1,4-dioxane/waterDehydrogenationN-Me PNP complex showed high activity; TON of 5000 achieved at 0.01 mol% loading. mdpi.com
Rhodium/Chiral Diene1:1TolueneConjugate AdditionHigh enantioselectivity achieved. rsc.org
Pd/L8 (mono-Phos)1:1Not specifiedConjugate AdditionImproved enantioselectivities (94–99%) and yields (82–98%). rsc.org
Ru/(S)-xylylBINAPNot specifiedNot specifiedHydroaminationAchieved up to 76% ee. acs.org

Mechanistic Investigations of Asymmetric Catalytic Cycles

Understanding the mechanism of a catalytic cycle is paramount for the rational design of more efficient and selective catalysts. For reactions involving this compound-derived ligands, mechanistic studies often focus on identifying the key intermediates and transition states that determine the stereochemical outcome.

Transition State Analysis and Enantioselectivity Origin

The origin of enantioselectivity in asymmetric catalysis lies in the energy difference between the diastereomeric transition states leading to the two enantiomers of the product. wikipedia.org For catalysts derived from this compound, computational and experimental studies are employed to analyze these transition states.

Density Functional Theory (DFT) calculations are a powerful tool for modeling the structures and energies of transition states. researchgate.net These studies can reveal the crucial non-covalent interactions, such as hydrogen bonds and steric repulsions, between the chiral ligand, the substrate, and the metal center that stabilize one transition state over the other. researchgate.net For example, in the asymmetric reduction of certain imines, the analysis of the transition state for the hydride transfer step can show that the attack on one face of the imine is sterically more favorable, leading to the observed enantioselectivity. researchgate.net The specific conformation of the chelate ring formed by the this compound ligand and the metal is often a key factor in creating this selective environment.

Experimental techniques, such as kinetic studies and the analysis of non-linear effects, can also provide insights into the nature of the catalytically active species and the transition state assembly. The enantiomeric excess of the product is directly related to the difference in the free energies of activation (ΔΔG‡) for the formation of the two enantiomers. A lower activation energy for the formation of one enantiomer results in its preferential production. wikipedia.org

Diastereoselectivity Control Principles in Complex Systems

In reactions that can form multiple stereoisomers (diastereomers), controlling the diastereoselectivity is a significant challenge. When using a chiral ligand like a derivative of this compound, the catalyst can influence the formation of a specific diastereomer. This is particularly relevant in reactions involving substrates that already possess a chiral center or in multicomponent reactions where multiple new stereocenters are formed. nih.gov

The principle of diastereoselectivity control often relies on matched and mismatched interactions between the chirality of the ligand and the chirality of the substrate or another chiral reagent. In a "matched" pair, the inherent facial bias of the substrate and the directing influence of the chiral ligand work in concert to favor the formation of one diastereomer. In a "mismatched" pair, they oppose each other, often leading to lower diastereoselectivity or even the formation of the opposite diastereomer.

For instance, in the synthesis of complex molecules with multiple stereocenters, the chiral catalyst must effectively override any competing stereochemical preferences of the substrate. This is often achieved through strong coordination of the substrate to the catalyst, which locks it into a specific conformation for the subsequent bond-forming step. The predictable control of diastereoselectivity is a hallmark of a well-designed catalytic system.

Catalyst Deactivation Pathways and Regeneration Strategies

Catalyst deactivation is a critical issue in practical applications of asymmetric catalysis, leading to a loss of catalytic activity and/or selectivity over time. Understanding the pathways through which a catalyst deactivates is essential for developing strategies to mitigate these processes and regenerate the active catalyst.

For metal complexes with amine-containing ligands like this compound, several deactivation pathways can be envisioned. These include:

Oxidation of the Ligand or Metal Center: The amine functionality or the metal itself can be susceptible to oxidation, particularly if the reaction is performed in the presence of an oxidant or air.

Formation of Off-Cycle Inhibitors: The catalyst can react with substrates, products, or impurities to form stable, catalytically inactive complexes.

Ligand Dissociation or Decomposition: The chiral ligand may dissociate from the metal center, leading to the formation of less active or achiral species. The ligand itself might also undergo decomposition under the reaction conditions.

Aggregation: The catalytic species may aggregate to form less active or inactive clusters.

Strategies for catalyst regeneration depend on the specific deactivation mechanism. In cases where deactivation is caused by the formation of an off-cycle inhibitor, it may be possible to regenerate the catalyst by adding a reagent that displaces the inhibitor. For instance, in some polymerization reactions, reducing agents are used to continuously regenerate the active Cu(I) species from the deactivated Cu(II) state. nih.gov If the ligand has dissociated, adding a fresh portion of the ligand might restore catalytic activity. In industrial settings, catalyst regeneration is often a key consideration for the economic viability of a process. For some systems, minimizing deactivation can be achieved by using bulky substituents on the ligand to sterically protect the metal center and reduce the rate of decomposition processes. google.com

Theoretical and Computational Chemistry Studies of this compound

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that specific theoretical and computational studies focused solely on the chemical compound this compound, as required by the detailed outline, are not available.

The requested sections and subsections necessitate detailed research findings, including data from quantum chemical calculations and molecular dynamics simulations, such as conformational energy landscapes, predicted spectroscopic signatures, reaction pathway characterizations, ligand-substrate interactions, and host-guest interaction models specifically for this compound.

While general methodologies for these computational techniques are well-documented for other aniline (B41778) derivatives and related compounds, the application of these methods to this compound has not been published in the accessible scientific domain. Therefore, it is not possible to provide the scientifically accurate, data-driven content and tables as specified in the instructions without fabricating information.

Further research in the field of computational chemistry may address this specific compound in the future.

Theoretical and Computational Chemistry Studies

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling in Catalyst Design

Despite the growing interest in computational methods for designing and optimizing chiral catalysts, a comprehensive search of scientific literature and chemical databases did not yield specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models focused on or including (S)-2-(1-aminoethyl)aniline for catalyst design.

The application of QSAR/QSPR methodologies in the field of asymmetric catalysis is an emerging area of research. These computational models aim to establish a mathematical correlation between the structural or physicochemical properties of catalyst components, such as chiral ligands, and their observed catalytic activity or selectivity (e.g., enantiomeric excess). By quantifying these relationships, QSAR/QSPR models can potentially predict the performance of new, untested catalyst structures, thereby accelerating the discovery and development of more efficient and selective catalysts.

While general QSAR/QSPR studies have been conducted for various classes of chiral ligands and catalysts, the specific compound this compound does not appear to have been included in the datasets of published models. The development of a robust QSAR/QSPR model requires a sufficiently large and structurally diverse dataset of compounds with experimentally determined activity or property data. The absence of such a dataset that includes this compound currently limits the application of this computational approach to this specific compound.

Future research in the field of asymmetric catalysis may involve the synthesis and evaluation of a series of catalysts derived from this compound and its analogs. The resulting experimental data could then be used to develop predictive QSAR/QSPR models, which would provide valuable insights into the structural features of the aniline (B41778) derivative that govern its performance as a chiral ligand in catalytic applications. Such models would be instrumental in the rational design of novel, highly effective catalysts based on the this compound scaffold.

Advanced Analytical and Characterization Methodologies in Research

Stereochemical Purity Determination (e.g., Chiral High-Performance Liquid Chromatography)

Ensuring the enantiomeric purity of (S)-2-(1-aminoethyl)aniline is crucial for its intended applications, as the biological activity and material properties can be highly dependent on a specific stereoisomer. Chiral High-Performance Liquid Chromatography (HPLC) stands out as a primary and powerful technique for determining the stereochemical purity of this and other chiral amines. nih.govscas.co.jp

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. scas.co.jp The choice of the CSP is critical and often requires empirical screening to find a suitable column that provides adequate resolution. u-tokyo.ac.jp For amine compounds like this compound, Pirkle-type and polysaccharide-based columns are commonly employed. scas.co.jp These columns achieve separation through various interactions, including hydrogen bonding, π-π interactions, and steric hindrance. scas.co.jp

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695), is optimized to achieve the best separation. u-tokyo.ac.jp Detection is commonly performed using a UV detector, as the aniline (B41778) moiety in the molecule absorbs UV light. u-tokyo.ac.jp The enantiomeric excess (ee) can be accurately quantified by integrating the peak areas of the two enantiomers in the resulting chromatogram. For compounds that are difficult to detect, derivatization with a UV-active or fluorescent tag can be employed to enhance sensitivity. researchgate.net

Table 1: Typical Chiral HPLC Parameters for Amine Separation

ParameterTypical SettingRationale
Column Type Polysaccharide-based (e.g., Daicel Chiralpak series) or Pirkle-typeProvides stereoselective interactions for enantiomeric separation of amines. scas.co.jp
Mobile Phase Hexane/Isopropanol mixturesBalances solute-stationary phase interactions and elution time. u-tokyo.ac.jp
Flow Rate 0.5 - 1.5 mL/minOptimized for resolution and analysis time.
Detection UV at 254 nmThe aromatic ring of the aniline provides strong UV absorbance for detection. u-tokyo.ac.jp
Temperature Ambient or controlledTemperature can influence retention times and peak shapes.

Absolute Configuration Assignment (e.g., X-ray Crystallography, Vibrational Circular Dichroism Spectroscopy)

While chiral HPLC can separate enantiomers, it does not inherently determine the absolute configuration (the specific three-dimensional arrangement of atoms) of each. For this, more sophisticated techniques are required.

X-ray Crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown. nih.gov This technique involves diffracting X-rays off a crystal lattice. The resulting diffraction pattern allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms. nih.govnih.gov For chiral molecules, anomalous dispersion effects can be used to determine the absolute stereochemistry. nih.gov The synthesis of diastereomeric derivatives can also facilitate crystallization and the determination of absolute configuration by providing an internal reference of known stereochemistry. mdpi.com

Vibrational Circular Dichroism (VCD) Spectroscopy is another powerful, non-destructive technique for assigning the absolute configuration of chiral molecules in solution. usp.orgnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. usp.orgyoutube.com The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration. cam.ac.uk By comparing the experimentally measured VCD spectrum with a spectrum predicted from quantum mechanical calculations (often using Density Functional Theory, DFT), the absolute configuration can be confidently assigned. ru.nl This method is particularly valuable when obtaining single crystals for X-ray analysis is challenging. cam.ac.uk

Table 2: Comparison of Techniques for Absolute Configuration Assignment

TechniquePrincipleAdvantagesLimitations
X-ray Crystallography X-ray diffraction from a single crystal. nih.govUnambiguous determination of 3D structure and absolute configuration. nih.govnih.govRequires a high-quality single crystal, which can be difficult to obtain.
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized IR light. usp.orgApplicable to molecules in solution; does not require crystallization. nih.govRequires comparison with theoretical calculations for assignment. ru.nl

Advanced Spectroscopic Techniques for Mechanistic Elucidation (e.g., Operando Spectroscopy, 2D NMR)

Understanding the reaction mechanisms involved in the synthesis or application of this compound is crucial for process optimization and the rational design of new catalysts and materials.

Operando Spectroscopy allows for the characterization of catalytic materials and reacting species under actual reaction conditions. kit.eduresearchgate.net Techniques like operando Fourier-transform infrared (FTIR) spectroscopy and operando X-ray absorption spectroscopy (XAS) can provide real-time information on the structure of the catalyst and the nature of surface intermediates during a catalytic process, such as the asymmetric hydrogenation to produce chiral amines. mdpi.comnih.gov This approach helps to identify the active catalytic sites and elucidate the reaction pathways, moving beyond the static picture provided by ex situ measurements. kit.edu

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy provides detailed information about the connectivity and spatial relationships of atoms within a molecule. harvard.edulibretexts.org Techniques like COSY (Correlation Spectroscopy) can establish through-bond proton-proton couplings, while NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximities, aiding in the structural elucidation of reaction intermediates or products derived from this compound. nih.govbeilstein-journals.org For complex molecules, 2D NMR is often essential to unambiguously assign all proton and carbon signals. mdpi.com It is particularly sensitive to changes in the secondary and tertiary structure of larger molecules incorporating the chiral amine. nih.gov

Microscopic and Morphological Characterization of Catalyst Systems and Functional Materials

When this compound is used as a ligand in a heterogeneous catalyst system or as a component in a functional material, its performance is often intrinsically linked to the morphology and microstructure of the system.

Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface topography and internal structure of catalyst supports or polymer films at the micro- and nanoscale. This can reveal information about particle size, shape, and distribution, as well as the porosity of the material. acs.org For instance, the dispersion of metal nanoparticles on a support, crucial for catalytic activity, can be directly observed.

Future Research Directions and Emerging Academic Applications

Integration into Multifunctional Catalytic Systems

The distinct reactivity of the two amino groups in (S)-2-(1-aminoethyl)aniline—the more nucleophilic alkylamine versus the less nucleophilic arylamine—presents significant opportunities for the design of multifunctional catalytic systems. nih.gov This inherent difference allows for selective transformations, where one amino group can be functionalized while the other remains available for subsequent reactions or to participate in the catalytic cycle.

Future research is directed towards leveraging this differential reactivity to create catalysts that can perform cascade or tandem reactions. For instance, one amino group could anchor the catalyst to a support or a larger molecular framework, while the other participates directly in the catalytic transformation. This approach could lead to highly efficient and selective processes by bringing the reactive sites into close proximity within a single molecular entity.

A notable example of selectivity involves the reaction of 4-(2-aminoethyl)aniline, a structural isomer, in a three-component cycloaromatizative amination. In this reaction, the alkylamino group selectively participates, yielding the N-alkyl substituted product without the formation of the N-aryl substituted counterpart, highlighting the weaker nucleophilicity of the arylamine. nih.gov This principle can be extended to this compound to develop catalysts for complex molecular syntheses.

Development of Immobilized or Heterogeneous Chiral Catalysts for Sustainable Processes

The development of immobilized or heterogeneous catalysts is a cornerstone of green chemistry, aiming to simplify catalyst recovery and reuse, thereby reducing waste and cost. lifewatch.be this compound serves as an excellent scaffold for the synthesis of such catalysts. The primary amino groups provide convenient handles for grafting the chiral molecule onto solid supports like polymers, silica, or magnetic nanoparticles. mdpi.comuni-regensburg.de

Current research focuses on creating robust and recyclable catalytic systems. For example, the diamine can be incorporated into porous organic polymers (POPs) or metal-organic frameworks (MOFs). aaqr.org These materials offer high surface area and tunable porosity, which can enhance catalytic activity and selectivity. The immobilization of catalysts derived from this compound onto these supports is a promising strategy for developing sustainable industrial processes. mdpi-res.com

The use of pincer complexes, which can be supported on porous materials, is another area of interest for sustainable catalysis, particularly in reactions like alcohol dehydrogenation. mdpi.com While not directly involving this compound, the principles of catalyst immobilization are transferable. The goal is to combine the high activity of homogeneous catalysts with the stability and recyclability of heterogeneous systems. mdpi.com

Expansion into Novel Reaction Types and Diverse Substrate Scope

Researchers are actively exploring the use of catalysts derived from this compound to expand the scope of known asymmetric transformations and to develop entirely new reaction types. The chiral environment provided by this diamine and its derivatives is crucial for achieving high enantioselectivity in a variety of reactions.

Recent advancements have focused on transition-metal catalyzed reactions, including hydroamination and C-H functionalization, to synthesize a wide range of aliphatic amines. acs.org For instance, palladium-catalyzed intermolecular hydroamination of vinyl arenes with anilines has been shown to produce Markovnikov products exclusively. acs.org Ligands derived from this compound could be employed in such reactions to induce enantioselectivity.

Furthermore, the development of chemodivergent dearomatization of benzene-linked O-oxime esters can lead to the synthesis of 4-(2-aminoethyl)aniline derivatives with all-carbon quaternary centers. rsc.org This highlights the potential for creating complex molecular architectures. The substrate scope for these reactions is continually being expanded to include more challenging and functionally diverse molecules. acs.orgacs.org Biocatalytic methods, such as the use of lipases for the kinetic resolution of amines, also present a sustainable route to chiral amines and amides, and the principles can be applied to expand the utility of this compound derivatives. rsc.org

Role in Advanced Materials Science

The application of this compound extends beyond catalysis into the realm of advanced materials science. Its chiral nature and the presence of reactive amino groups make it a valuable monomer or building block for the synthesis of functional materials with unique optical, electronic, and recognition properties.

Chiral Polymers and Supramolecular Systems:

This compound can be incorporated into polymer backbones to create chiral polymers. metu.edu.tr These polymers can exhibit helical structures and chiroptical properties, making them suitable for applications in chiral recognition, separation, and asymmetric catalysis. metu.edu.tr The formation of supramolecular helical assemblies from small molecules is an area of intense research, with potential applications in sensing and materials science. acs.org For instance, aniline (B41778) derivatives can be encapsulated within host molecules like β-cyclodextrin to form supramolecular systems for applications such as carbon dioxide capture. researchgate.net Aniline derivatives can also be encapsulated in coordination polymers to create host-guest supramolecular polymers with enhanced electrical conductivities. researchgate.net

Sensor Development:

Q & A

Q. Key Methodological Steps :

Precursor Preparation : React 2-nitroaniline with acetaldehyde to form 2-(1-nitroethyl)aniline.

Asymmetric Hydrogenation : Use a Ru-BINAP catalyst under H₂ pressure (50–100 psi) at 25–40°C.

Purification : Chiral HPLC (e.g., Chiralpak AD-H column) or recrystallization in ethanol/water.

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Research Question
Characterization requires a combination of techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure (e.g., aromatic protons at δ 6.8–7.2 ppm, ethylamine protons at δ 1.2–1.5 ppm).
  • Chiral HPLC : Quantify enantiomeric purity using a chiral stationary phase (e.g., Crownpak CR-I) with UV detection at 254 nm.
  • Mass Spectrometry : ESI-MS ([M+H]⁺ = 151.1 m/z) verifies molecular weight.
  • X-ray Crystallography : Resolve absolute configuration for unambiguously assigning the (S)-enantiomer .

Q. Experimental Design :

Prepare solutions at target pH and temperature.

Sample aliquots at intervals (0, 24, 48, 72 hrs).

Analyze residual compound via reverse-phase HPLC.

What strategies can be employed to utilize this compound as a chiral building block in pharmaceutical intermediates?

Advanced Research Question
The compound’s chiral ethylamine moiety is valuable for synthesizing β-amino alcohol derivatives, which are precursors to drugs like β-blockers. Key strategies include:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl halides to introduce aromatic diversity.
  • Reductive Amination : React with ketones to form secondary amines for bioactive molecules.
  • Solid-Phase Synthesis : Immobilize on resin for combinatorial library generation .

Case Study :
In -(2-(Pyridin-2-yl)ethyl)aniline derivatives are synthesized via Pd-catalyzed coupling, suggesting analogous routes for this compound.

What are the critical safety considerations when handling this compound in laboratory settings?

Basic Research Question
Safety protocols align with aniline derivatives:

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (may cause respiratory irritation).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. First Aid Measures :

  • Skin Contact : Wash with soap/water for 15 minutes.
  • Inhalation : Move to fresh air; seek medical attention if coughing persists.

How can researchers resolve contradictions in spectroscopic data when analyzing this compound derivatives?

Advanced Research Question
Contradictions often arise from impurities or stereochemical ambiguities. Mitigation steps:

Replicate Experiments : Confirm data consistency across multiple batches.

Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals.

Control Experiments : Compare with racemic mixtures to isolate enantiomer-specific peaks.

Statistical Validation : Apply Student’s t-test or ANOVA to assess significance of observed differences .

Q. Example Workflow :

  • Step 1 : Acquire high-resolution mass spectra to confirm molecular formula.
  • Step 2 : Perform X-ray crystallography to resolve stereochemical conflicts.
  • Step 3 : Use DFT calculations to predict NMR shifts and compare with experimental data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.